molecular formula C17H11NO4S B3228350 (E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 1262430-89-6

(E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B3228350
CAS No.: 1262430-89-6
M. Wt: 325.3 g/mol
InChI Key: KCPFFDMEWYWMDL-VQHVLOKHSA-N
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Description

(E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a synthetic chalcone derivative of interest in medicinal chemistry and materials science research. This compound features a nitrophenyl-substituted furan ring and a thiophene ring, connected by an α,β-unsaturated ketone linker. This chalcone scaffold is known for its potential as a core structure in developing biologically active molecules. Related chalcone analogs have been investigated for their anxiolytic and anticonvulsant properties, with studies suggesting their effects may involve modulation of the GABAA receptor system . The presence of electron-withdrawing and heterocyclic groups also makes such compounds subjects of interest in materials science for the study of nonlinear optical properties and spectroscopic behavior . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own characterization and biological testing to confirm the properties of this specific compound.

Properties

IUPAC Name

(E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4S/c19-15(17-6-3-11-23-17)9-7-12-8-10-16(22-12)13-4-1-2-5-14(13)18(20)21/h1-11H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPFFDMEWYWMDL-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304677-46-1
Record name 3-(5-(2-NITROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound notable for its unique molecular structure, which includes a furan ring, a thiophene ring, and a nitrophenyl substituent. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial , antioxidant , and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₅H₁₂N₂O₄S
  • Molecular Weight : 325.34 g/mol
  • Structure : The compound features a conjugated system that enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to (E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan and thiophene rings can inhibit the growth of various bacterial strains. A comparative study demonstrated that certain derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .

Compound NameMIC (µg/mL)Target Bacteria
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one6.25Staphylococcus aureus
Similar Derivative 13.12Staphylococcus aureus
Similar Derivative 212.5Escherichia coli

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, which indicated its ability to scavenge free radicals effectively. The presence of electron-donating groups in the structure is believed to enhance its radical scavenging capacity, making it a candidate for further development in antioxidant therapies .

Anticancer Properties

Preliminary studies suggest that (E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one may exhibit anticancer properties. Research has shown that compounds with similar structural features can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

The biological activities of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one are likely mediated through several mechanisms:

  • GABA Receptor Interaction : Some studies indicate potential anxiolytic effects through interaction with GABA receptors.
  • Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, contributing to its antioxidant and anticancer effects.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression, suggesting a possible mechanism for its anticancer activity.

Case Studies and Research Findings

A variety of studies have investigated the biological activities of related compounds, providing insights into the potential applications of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one:

  • Antibacterial Efficacy : A study conducted on pyrrole derivatives demonstrated significant antibacterial activity against Mycobacterium tuberculosis with MIC values as low as 5 µM .
  • Cytotoxicity Studies : Research focusing on the cytotoxic effects of furan-based compounds revealed enhanced cytotoxicity in cancer cell lines, indicating the potential for therapeutic applications .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Preliminary studies suggest that (E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one may effectively inhibit the growth of various bacterial strains. This property could be leveraged in developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, which can cause oxidative stress in biological systems. Studies have shown that the presence of the furan and thiophene rings contributes to its electron-donating ability, making it a suitable candidate for further investigation in antioxidant applications.

Anticancer Potential

The anticancer properties of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one are particularly noteworthy. Research has demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Specific attention has been given to its interaction with GABA receptors, indicating potential anxiolytic effects that may complement its anticancer activity.

Interaction Studies

Several studies have focused on the interaction of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one with biological targets. For instance, a study published in a peer-reviewed journal examined its binding affinity to GABA receptors, suggesting possible therapeutic applications in anxiety and depression management.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents/Ring Modifications Key Properties/Applications Reference
(E)-3-(5-(2-Nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one (Target) Furan (5-2-nitrophenyl), Thiophene Potential bioactivity (inferred) N/A
1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one Pyrrole (N-methyl), Furan (5-2-nitrophenyl) Selective anticancer activity (HepG2 cells)
(2E)-1-(5-Substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one (3a-d) Benzofuran (5-substituted), Thiophene Precursors for pyrimidine derivatives
(E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one Phenyl (2-amino), Thiophene Crystallography and UV-Vis studies
(E)-3-(Furan-2-yl)-1-(4-((5-(quinolin-8-yloxy)pentyl)oxy)phenyl)prop-2-en-1-one Furan, Phenyl (4-pentyloxy-quinolinyl) High docking scores for antiviral activity

Key Observations :

  • Bioactivity : The pyrrole-containing analogue (compound 3 in ) exhibits selective cytotoxicity against HepG2 cells, suggesting that nitrogen-containing heterocycles enhance anticancer specificity. The nitro group in the target compound may similarly modulate bioactivity through electron-withdrawing effects.
  • Structural Diversity: Substitution at the furan or phenyl rings (e.g., benzofuran in , quinoline in ) alters electronic properties and binding affinities. The nitro group in the target compound likely increases electrophilicity compared to methoxy or halogen substituents.

Melting Points and Stability :

  • Compound 6g (): 235–237°C (thiophene-phthalazinone derivative) .
  • Compound 7 (): Not reported, but pyrrole derivatives generally exhibit lower melting points than nitro-substituted analogues due to reduced polarity.
  • The nitro group in the target compound may elevate its melting point compared to non-polar substituents, though experimental data is needed.

Spectroscopic Data :

  • IR and NMR spectra for similar compounds (e.g., ) confirm α,β-unsaturated ketone stretches (~1650 cm⁻¹) and aromatic proton environments .

Computational and Crystallographic Insights

  • Molecular Docking : Compounds with extended π-conjugation (e.g., bithiophene in ) show improved binding to biological targets. The nitro group in the target compound may enhance interactions with electron-rich enzyme active sites .
  • Crystal Packing : Thiophene-substituted chalcones () exhibit planar configurations, facilitating π-π stacking. The nitro group’s steric bulk may disrupt packing, altering material properties .

Q & A

Q. What are the standard synthetic routes for preparing (E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone (e.g., 2-acetylthiophene) and an aldehyde (e.g., 5-(2-nitrophenyl)furan-2-carbaldehyde). Reaction conditions include ethanol/methanol as solvents, NaOH/KOH as catalysts, and temperatures below 100°C to avoid side reactions. Reaction progress is monitored via TLC (hexane/ethyl acetate, 7:3), and the product is isolated by ice-water quenching, followed by recrystallization from ethanol (yields: 72–78%) .

Q. How is the structural conformation of this compound validated?

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the (E)-stereochemistry and molecular geometry. Complementary techniques include 1H/13C NMR for functional group analysis (e.g., α,β-unsaturated ketone protons at δ 7.5–8.0 ppm) and FT-IR for carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) .

Q. What in vitro assays are used to screen its biological activity?

Common assays include:

  • MTT assay for cytotoxicity (IC50 determination against cancer cell lines).
  • Agar diffusion for antimicrobial activity (zone of inhibition against Gram+/Gram– bacteria).
  • ELISA for enzyme inhibition (e.g., cyclooxygenase-2 or kinase targets). Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) are critical .

Q. How are purity and stability assessed during storage?

HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95%). Stability is tested under accelerated conditions (40°C/75% RH for 4 weeks) with periodic UV-Vis spectral analysis to detect degradation products .

Advanced Research Questions

Q. How can reaction yield be optimized while minimizing byproducts?

  • DoE (Design of Experiments) evaluates variables: catalyst concentration (10–20% KOH), solvent polarity (ethanol vs. DMF), and reaction time (12–48 hrs).
  • Microwave-assisted synthesis reduces reaction time (1–2 hrs vs. 24 hrs conventional) and improves yield by 10–15% via uniform heating .
  • Side products (e.g., Z-isomer or dimerization products) are characterized via LC-MS and mitigated by inert atmospheres (N2/Ar) .

Q. What computational methods predict electronic properties relevant to bioactivity?

  • DFT calculations (B3LYP/6-311G++**) model frontier molecular orbitals (HOMO-LUMO gap) to correlate with redox activity.
  • Molecular docking (AutoDock Vina) identifies potential binding modes with biological targets (e.g., DNA topoisomerase II or EGFR kinase), guided by crystallographic protein data (PDB IDs) .

Q. How do substituents on the furan and thiophene rings influence pharmacological activity?

  • SAR (Structure-Activity Relationship) studies compare analogs with electron-withdrawing (e.g., -NO2) vs. electron-donating (e.g., -OCH3) groups.
  • The 2-nitrophenyl group enhances π-π stacking with DNA/intercellular targets, while the thiophene ring improves membrane permeability (logP: ~3.5) .

Q. What advanced techniques resolve contradictions in mechanistic studies?

  • Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) when fluorescence assays yield ambiguous results.
  • EPR spectroscopy detects radical intermediates in redox-mediated mechanisms, such as nitro group reduction .

Methodological Notes

  • Stereochemical Integrity : Ensure (E)-configuration via NOESY NMR (absence of cross-peaks between α-protons and β-aryl groups) .
  • Biological Replicates : Use n ≥ 3 in assays to account for variability; validate findings with orthogonal methods (e.g., Western blot after ELISA) .
  • Data Reproducibility : Report reaction conditions (e.g., "room temperature" as 25±2°C) and solvent grades (HPLC vs. technical grade) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

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